5-(3,4-dimethylanilino)-N-(2-thiophen-2-ylethyl)triazolidine-4-carboxamide
Description
5-(3,4-Dimethylanilino)-N-(2-thiophen-2-ylethyl)triazolidine-4-carboxamide is a triazolidine derivative featuring a 3,4-dimethylanilino group at the 5-position and a 2-thiophen-2-ylethyl substituent on the carboxamide nitrogen. Its crystalline structure, if resolved, would likely employ X-ray diffraction methods refined using software like SHELX, a standard tool for small-molecule crystallography .
Properties
IUPAC Name |
5-(3,4-dimethylanilino)-N-(2-thiophen-2-ylethyl)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-11-5-6-13(10-12(11)2)19-16-15(20-22-21-16)17(23)18-8-7-14-4-3-9-24-14/h3-6,9-10,15-16,19-22H,7-8H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOJNWRYIKTITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCCC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The 2-thiophen-2-ylethyl group in the target compound confers moderate lipophilicity (LogP 3.2), likely enhancing membrane permeability compared to Compound A’s less lipophilic furan substituent (LogP 2.8).
Synthetic Considerations: While the synthesis route for the target compound is unspecified, methods like the Biginelli reaction—used for dihydropyrimidinones under solvent-free conditions with benzoic acid catalysis —could inspire analogous strategies for triazolidine derivatives.
Research Findings and Limitations
- Structural Analysis: No crystallographic data for the target compound are published. However, SHELX remains the gold standard for refining such structures if data becomes available .
- Biological Data Gaps : Experimental IC50 values, toxicity profiles, and mechanistic studies are absent in open literature, necessitating further research.
- Synthetic Challenges : The triazolidine core’s sensitivity to oxidation may complicate synthesis, requiring inert conditions unlike the robust Biginelli protocol .
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